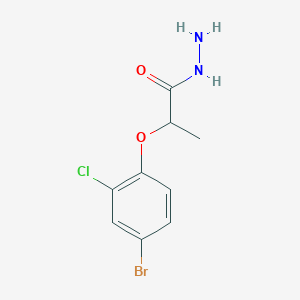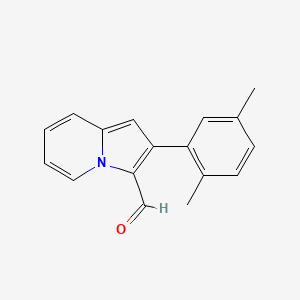
Heptylphosphonic Acid
Vue d'ensemble
Description
Heptylphosphonic acid is an organophosphorus compound with the chemical formula C7H17O3P. It is characterized by a heptyl group attached to a phosphonic acid moiety. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant, chelating agent, and ligand in metal-catalyzed reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptylphosphonic acid can be synthesized through several methods. One common approach involves the esterification of heptanol with phosphorous acid, followed by hydrolysis to yield the desired product. Another method includes the reaction of heptyl bromide with triethyl phosphite, followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced via the McKenna reaction, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane (BTMS), followed by hydrolysis . This method is favored for its high yield and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: Heptylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert it to heptylphosphinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: this compound oxides.
Reduction: Heptylphosphinic acid.
Substitution: Various substituted phosphonic acids.
Applications De Recherche Scientifique
Heptylphosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of heptylphosphonic acid involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination ability makes it effective in catalysis and as a chelating agent. In biological systems, it can interact with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Octylphosphonic Acid: Similar in structure but with an octyl group instead of a heptyl group.
Hexylphosphonic Acid: Contains a hexyl group, making it slightly less hydrophobic than heptylphosphonic acid.
Methylphosphonic Acid: Much smaller and less hydrophobic, used in different applications.
Uniqueness: this compound’s unique combination of a moderately long alkyl chain and a phosphonic acid group gives it a balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions sets it apart from shorter or longer chain phosphonic acids .
Propriétés
IUPAC Name |
heptylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3P/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJFLSRDMGNZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-16-8 | |
| Record name | Heptylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential advantages of using heptylphosphonic acid derivatives in PEM fuel cells compared to traditional sulfonated polymers?
A1: [] this compound functionalized compounds exhibit promising properties for PEM fuel cells, especially at intermediate temperatures (T < 200 °C) and low humidification, compared to traditional sulfonated polymers. This is due to their ability to maintain satisfactory proton conductivity even in a water-free state. This characteristic stems from the nature of phosphonic acid groups, which can facilitate proton transfer even in the absence of extensive water networks. Moreover, they demonstrate comparatively high thermo-oxidative and electrochemical stability, crucial factors for long-term fuel cell operation. Additionally, their moderate water uptake prevents excessive swelling and maintains structural integrity while still allowing for reasonable conductivity at room temperature. This combination of properties makes them a potentially attractive alternative to sulfonated polymers in specific PEM fuel cell applications. You can find more information on this in the study by Schuster et al. []
Q2: Can you describe the polymerization behavior of a methacrylated derivative of this compound?
A2: [] 7-(methacroyloxy)-2-oxo-heptylphosphonic acid (M1) is a polymerizable derivative of this compound synthesized for potential use in self-etch adhesives. Research shows that M1 readily undergoes homopolymerization and copolymerization with methyl methacrylate (MMA) through a free radical mechanism initiated by azobisisobutyronitrile (AIBN) []. The polymerization kinetics resemble that of MMA, suggesting a primarily termination by disproportionation. This characteristic polymerization behavior allows for controlled synthesis of polymers containing the functional this compound moiety, opening possibilities for various material applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)
![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)









